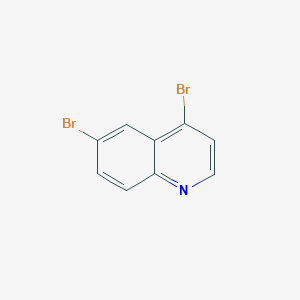
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoesäure
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid (also known as 3-((tert-Butoxycarbonyl)amino)benzoic acid or TBHB) is a synthetic organic compound used in the synthesis of a variety of compounds. TBHB is a versatile building block in organic synthesis and is used in a number of applications in the field of pharmaceuticals, biochemistry, and materials science. TBHB is a key intermediate in the synthesis of several important compounds, including pharmaceuticals, biochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
3-(N-Boc-amino)-5-hydroxybenzoesäure: wird häufig in der Peptidsynthese verwendet. Die Boc-Gruppe dient als Schutzgruppe für Aminosäuren während des Syntheseprozesses. Sie wird besonders wegen ihrer Stabilität unter verschiedenen Reaktionsbedingungen und ihrer einfachen Entfernung unter schwach sauren Bedingungen geschätzt . Diese Verbindung kann verwendet werden, um Seitenkettenfunktionalitäten in Peptide einzuführen, was entscheidend für die Entwicklung von therapeutischen Peptiden mit spezifischen biologischen Aktivitäten ist.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung findet Anwendung in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Synthese von Biarylverbindungen von entscheidender Bedeutung sind . Das Vorhandensein der Boronsäure-Einheit ermöglicht es ihr, an diesen Reaktionen teilzunehmen und einen Weg zur Synthese komplexer organischer Moleküle zu eröffnen, die pharmazeutische Anwendungen haben können.
Arzneimittelentwicklung
In der Arzneimittelentwicklung kann 3-(N-Boc-amino)-5-hydroxybenzoesäure verwendet werden, um die Hydrophobizität zu modifizieren und die Bindungsaffinität von Arzneimittelkandidaten zu verbessern . Ihre Boc-geschützte Aminogruppe ermöglicht selektive Reaktionen an anderen funktionellen Stellen, ohne die Aminogruppe zu beeinträchtigen, die später entschützt werden kann, um das aktive Amin freizusetzen.
Materialwissenschaften
Die Fähigkeit der Verbindung, stabile Kristalle zu bilden, macht sie zu einem Kandidaten für die Verwendung in den Materialwissenschaften, insbesondere bei der Entwicklung organischer Halbleiter und Leuchtdioden (LEDs) . Ihre strukturierten Moleküle können verwendet werden, um geordnete Filme und Schichten zu erzeugen, die für elektronische Geräte unerlässlich sind.
Biologische Studien
3-(N-Boc-amino)-5-hydroxybenzoesäure: wird in biologischen Studien verwendet, um die Rolle spezifischer Aminosäuren in der Proteinfunktion zu untersuchen . Durch den Austausch natürlicher Aminosäuren durch Boc-geschützte Varianten können Forscher die Auswirkungen dieser Veränderungen auf die Proteinstruktur und -aktivität untersuchen.
Photolabile Schutzgruppen
Die Verbindung wird zur Herstellung von photolabilen Schutzgruppen verwendet . Diese Gruppen können durch Lichteinwirkung entfernt werden, was eine kontrollierte Freisetzung aktiver Verbindungen in räumlicher und zeitlicher Hinsicht ermöglicht, was in photochemischen Studien und bei der Entwicklung von lichtaktivierten Medikamenten nützlich ist.
Ionenflüssigkeiten
3-(N-Boc-amino)-5-hydroxybenzoesäure: Derivate werden bei der Synthese von Ionenflüssigkeiten verwendet . Diese Flüssigkeiten haben einzigartige Eigenschaften wie geringe Flüchtigkeit und hohe thermische Stabilität, wodurch sie sich als Lösungsmittel in verschiedenen chemischen Reaktionen und Prozessen eignen.
Umweltchemie
Die Boronsäuregruppe der Verbindung kann verwendet werden, um Sensoren zur Detektion verschiedener Analyten in Umweltproben zu erstellen . Diese Sensoren können so konzipiert sein, dass sie Schadstoffe oder Toxine erkennen, was zur Umweltüberwachung und -sicherheit beiträgt.
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide or protein targets.
Mode of Action
The compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . This suggests that the compound interacts with its targets through the formation of amide bonds, which are common in peptide and protein structures.
Biochemical Pathways
Given its role in dipeptide synthesis , it can be inferred that it may influence protein synthesis and related biochemical pathways.
Result of Action
Given its role in dipeptide synthesis , it can be inferred that it may influence the structure and function of peptides and proteins.
Action Environment
The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups from unwanted reactions, allowing for selective deprotection under specific conditions . This interaction is crucial for the synthesis of complex peptides and proteins, as it ensures the correct sequence and structure of the final product.
Cellular Effects
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise control of peptide synthesis, which can impact cell function by modulating the availability of specific peptides and proteins . Additionally, the compound’s interactions with cellular enzymes can affect metabolic pathways and energy production, further influencing cellular function and health.
Molecular Mechanism
The molecular mechanism of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid involves its role as a protecting group for amino acids. The Boc group is added to amino acids under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid, which leads to the formation of the free amine. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its Boc group can be selectively removed under acidic conditions . Long-term studies have shown that the compound can maintain its protective function for extended periods, allowing for the synthesis of complex peptides and proteins without degradation .
Dosage Effects in Animal Models
The effects of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including acute toxicity and chronic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid, which are involved in the addition and removal of the Boc group . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic activity and energy production.
Transport and Distribution
Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects on amino groups . The compound’s distribution is influenced by its solubility and stability, which can affect its accumulation in different tissues and organs.
Subcellular Localization
The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is primarily determined by its interactions with cellular enzymes and transporters. The compound is often localized to areas where peptide synthesis and modification occur, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its function as a protecting group, as it ensures the correct modification and synthesis of peptides and proteins.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTCXQVSGVVIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592787 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232595-59-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


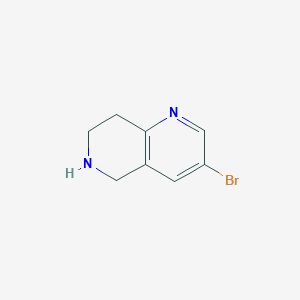
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)
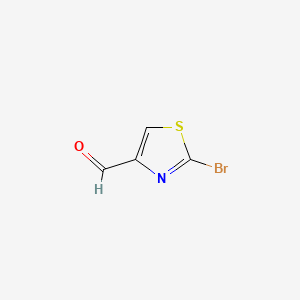


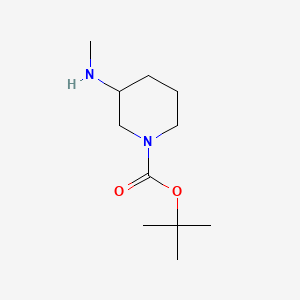
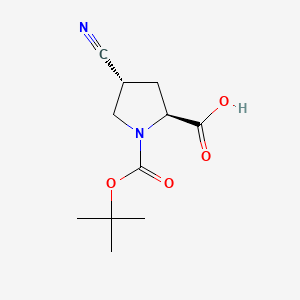



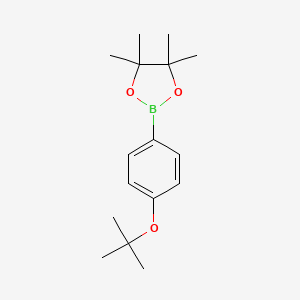
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)

